

Orelabrutinib hepatitis B reactivation prophylaxis

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Compound Focus: Orelabrutinib

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HBV Reactivation & BTK Inhibitors: Core Concepts

HBV reactivation is a known risk during immunosuppressive therapy. In patients with current (HBsAg-positive) or past (HBsAg-negative, anti-HBc-positive) HBV infection, immunosuppression can disrupt immune control, leading to viral resurgence and potential liver failure [1].

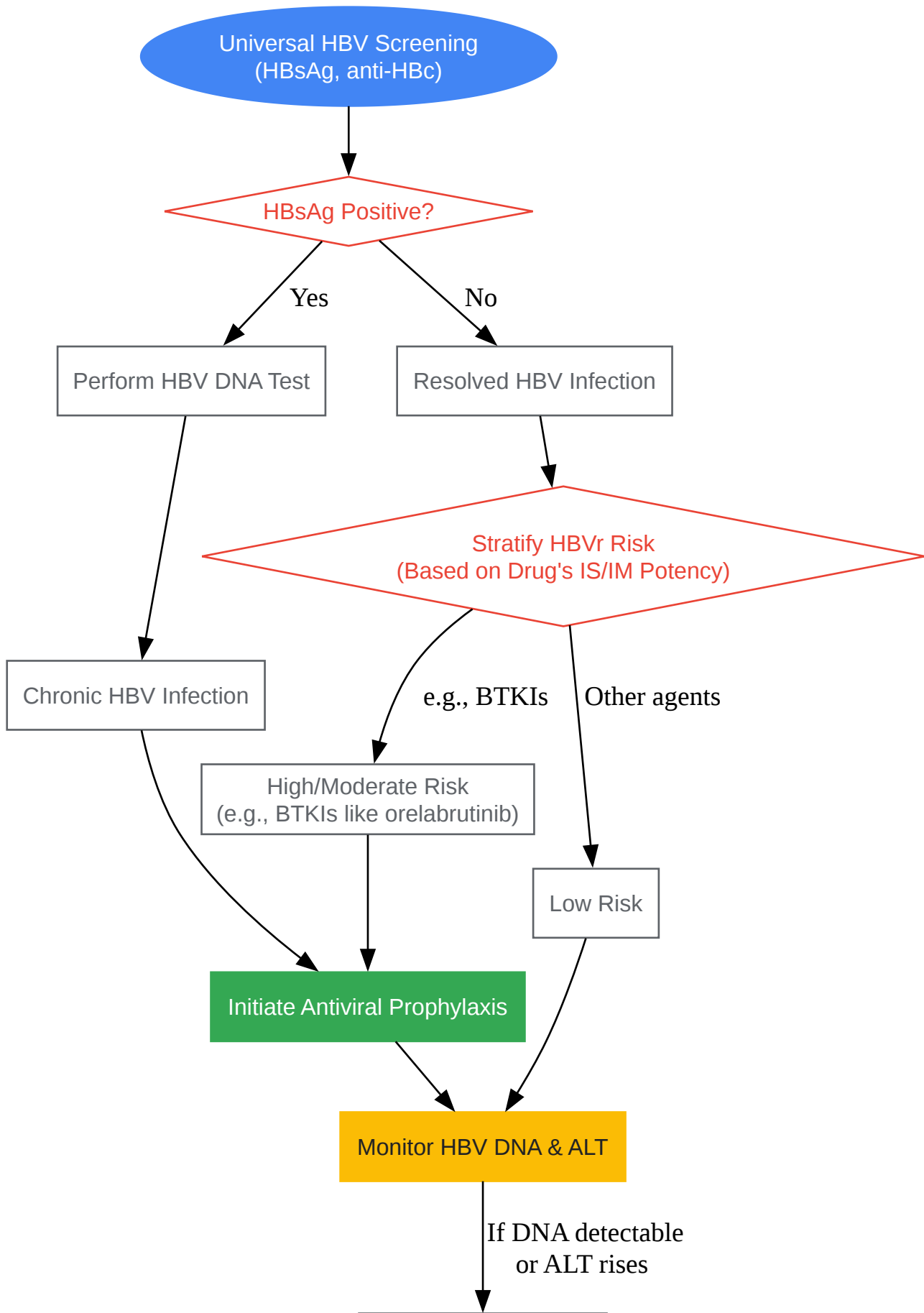
BTK inhibitors like **orelabrutinib** target B-cell receptor signaling, which plays a role in immune surveillance against HBV, thereby creating a risk of reactivation [2] [3]. The following table summarizes key data on HBV reactivation risks across the BTKi drug class.

BTK Inhibitor	Reported Reactivation Rates in Resolved HBV (HBsAg-/anti-HBc+)	Reported Clinical Outcomes	Citations
Orelabrutinib	Specific rate not established; one treatment-related death reported.	Fatal hepatitis B reactivation documented in a clinical trial for Waldenström's macroglobulinemia.	[4]
Ibrutinib	6.6% (meta-analysis); various studies report 7.69% to 8%.	HBV-associated hepatitis requiring anti-HBV therapy; one fatal case reported.	[5] [2] [3]

BTK Inhibitor	Reported Reactivation Rates in Resolved HBV (HBsAg-/anti-HBc+)	Reported Clinical Outcomes	Citations
Acalabrutinib	7% (one study); meta-analysis reports three cases.	HBV-associated hepatitis requiring anti-HBV therapy; one fatal case reported.	[5] [3]
Zanubrutinib	Specific rate not established; cases have been reported.	Reactivation documented without hepatitis flare in one study.	[2] [3]

Risk Management & Prophylaxis Strategies

For clinical trials, a consensus guideline from the IQ-DILI Initiative recommends a standardized approach to safely enroll and manage patients with HBV [6]. The workflow below outlines the core process.



Manage Reactivation
if it occurs

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Key Considerations for the Workflow:

- **Universal Screening:** The minimum recommended tests are **HBsAg** and **anti-HBc**. A positive result for either should be followed with a sensitive **HBV DNA test** [6]. HBsAg-positive patients should also be tested for Hepatitis D virus (HDV) co-infection [6].
- **Risk Stratification:** BTKIs are considered to pose **at least an intermediate risk** (1-10% reactivation rate) for patients with resolved HBV infection [5] [3] [6]. The single documented fatality with **orelabrutinib** suggests its risk could be significant.
- **Prophylaxis vs. Monitoring:** For patients in a high or intermediate-risk category (like those receiving BTKIs), **antiviral prophylaxis** is the recommended strategy in a clinical trial setting to prevent reactivation [6]. For low-risk therapies, monitoring may be sufficient.

Recommended Experimental Protocols

For researchers designing clinical trials or observational studies, the following protocols are essential.

Protocol 1: Pre-Treatment Screening & Enrollment

- **Informed Consent:** Explicitly state the risk of HBV reactivation and the study's management plan.
- **Baseline Serology:** Test for HBsAg, anti-HBc, and anti-HBs. In HBsAg-positive patients, also test for HBeAg/anti-HBe and HDV Ab [6].
- **HBV DNA Quantification:** Perform a baseline test in all patients who are HBsAg-positive or anti-HBc-positive [5] [6].
- **Liver Function Tests (LFTs):** Obtain baseline ALT, AST, ALP, and total bilirubin [5].
- **Enrollment Decision:**
 - **HBsAg-positive or anti-HBc-positive patients** can be enrolled with a strict monitoring and prophylaxis plan.
 - Consider exclusion criteria for patients with **decompensated liver disease or high baseline HBV DNA** that may require long-term HBV therapy outside the trial scope.

Protocol 2: Antiviral Prophylaxis & Monitoring

- **Prophylaxis Initiation:** For at-risk patients, start a potent nucleos(t)ide analog (e.g., entecavir or tenofovir) *before or concurrently* with the first dose of the BTKi [7] [6].
- **Monitoring Schedule:**
 - **HBV DNA and LFTs:** Test every **4 to 12 weeks** during treatment and for at least **12 months after stopping** the BTKi [5] [1] [6].
 - **HBsAg Monitoring:** In patients with resolved infection, monitor HBsAg periodically to detect "reverse seroconversion" [5].
- **Definition of Reactivation:**
 - **Resolved Infection:** Confirmed detection of HBV DNA or reappearance of HBsAg (reverse seroconversion) [5] [1].
 - **Chronic Infection:** ≥ 2 log (100-fold) increase in HBV DNA from baseline, or HBV DNA ≥ 3 log IU/mL if previously undetectable [5] [1].
- **Management of Reactivation:** If reactivation occurs, ensure the antiviral regimen is optimal and continue prophylaxis; do not stop the antiviral without expert consultation.

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